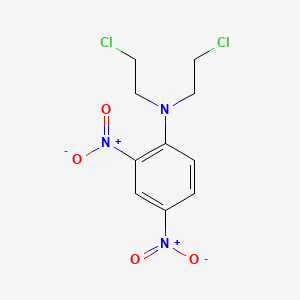
1,1'-Dibenzyl-4,4'-bipyridin-1-ium difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dibenzyl-4,4’-bipyridin-1-ium difluoride is a chemical compound known for its unique structure and properties It consists of two benzyl groups attached to a bipyridinium core, with two fluoride ions as counterions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dibenzyl-4,4’-bipyridin-1-ium difluoride typically involves the reaction of 4,4’-bipyridine with benzyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrofluoric acid to introduce the fluoride ions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Dibenzyl-4,4’-bipyridin-1-ium difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can be reduced using reducing agents like sodium borohydride, forming neutral species.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different bipyridinium derivatives, while reduction can produce neutral bipyridine species.
Wissenschaftliche Forschungsanwendungen
1,1’-Dibenzyl-4,4’-bipyridin-1-ium difluoride has a wide range of scientific research applications:
Chemistry: It is used as a redox-active compound in electrochemical studies and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying redox processes in cells.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the fabrication of electronic devices, such as organic semiconductors and electrochromic displays.
Wirkmechanismus
The mechanism of action of 1,1’-Dibenzyl-4,4’-bipyridin-1-ium difluoride involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox-active species. Its molecular targets include various enzymes and proteins involved in redox processes, and it can modulate the activity of these targets by altering their redox state.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Dibenzyl-4,4’-bipyridinium dichloride: Similar in structure but with chloride ions instead of fluoride ions.
1,1’-Dibenzyl-4,4’-bipyridinium dibromide: Contains bromide ions instead of fluoride ions.
1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride: A derivative with dinitrophenyl groups.
Uniqueness
1,1’-Dibenzyl-4,4’-bipyridin-1-ium difluoride is unique due to the presence of fluoride ions, which can impart different chemical properties compared to its chloride and bromide counterparts. The fluoride ions can influence the compound’s reactivity, solubility, and interaction with other molecules, making it distinct in its applications and behavior.
Eigenschaften
CAS-Nummer |
450-45-3 |
|---|---|
Molekularformel |
C24H22F2N2 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;difluoride |
InChI |
InChI=1S/C24H22N2.2FH/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22;;/h1-18H,19-20H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
KQJUVAKTFHBCGN-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.[F-].[F-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![7H-Benzo[c]thioxanthene](/img/structure/B14757276.png)
